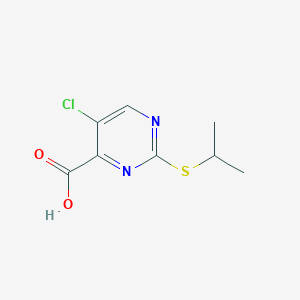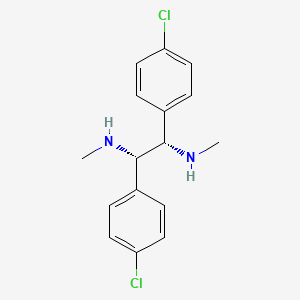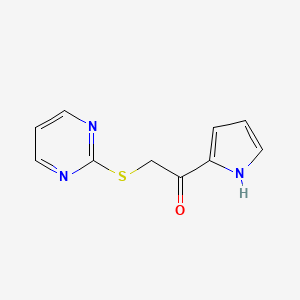
4-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 4-(2,4-dimethylphenoxymethyl)phenyl group into molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(2,4-dimethylphenoxymethyl)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves:
Reactant Preparation: Ensuring high purity of 4-(2,4-dimethylphenoxymethyl)bromobenzene and magnesium.
Reaction Setup: Using large reactors equipped with inert gas systems to maintain an oxygen-free environment.
Reaction Control: Monitoring temperature and reaction time to maximize yield and minimize by-products.
Purification: Removing unreacted magnesium and by-products through filtration and distillation.
化学反应分析
Types of Reactions
4-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions like the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones in the presence of THF.
Alkyl Halides: Typically in the presence of a catalyst like nickel or palladium.
Coupling Reagents: Nickel or palladium catalysts in the presence of phosphine ligands.
Major Products
Alcohols: From reactions with aldehydes and ketones.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
Biaryl Compounds: From coupling reactions.
科学研究应用
4-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to introduce the 4-(2,4-dimethylphenoxymethyl)phenyl group into complex molecules.
Pharmaceuticals: Synthesis of intermediates for drug development.
Material Science: Preparation of polymers and advanced materials.
Agricultural Chemistry: Synthesis of agrochemicals and pesticides.
作用机制
The compound acts as a nucleophile in chemical reactions. The magnesium atom in the Grignard reagent forms a bond with the carbon atom of the 4-(2,4-dimethylphenoxymethyl)phenyl group, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar nucleophilic addition reactions.
4-Methylphenylmagnesium Bromide: Another Grignard reagent with a methyl group on the phenyl ring.
4-(Methoxymethyl)phenylmagnesium Bromide: Similar structure but with a methoxy group instead of a dimethylphenoxy group.
Uniqueness
4-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the 2,4-dimethylphenoxymethyl group, which can impart specific steric and electronic effects in reactions, potentially leading to different reactivity and selectivity compared to simpler Grignard reagents.
属性
分子式 |
C15H15BrMgO |
|---|---|
分子量 |
315.49 g/mol |
IUPAC 名称 |
magnesium;2,4-dimethyl-1-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-15(13(2)10-12)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
BOYYKEHMHXGXKQ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=CC=[C-]C=C2)C.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




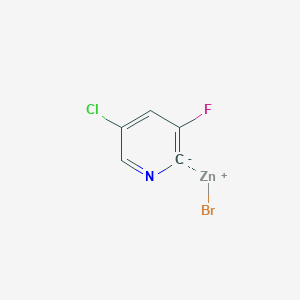
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)
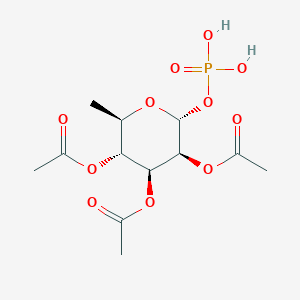
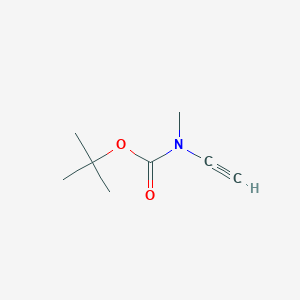
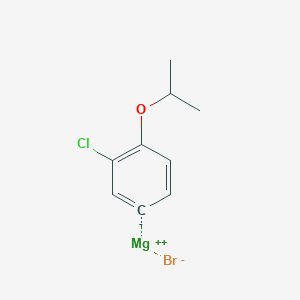
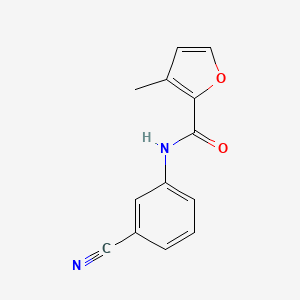
![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
